2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

Catalog No.
S3504765
CAS No.
1181313-78-9
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

CAS Number

1181313-78-9

Product Name

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile

IUPAC Name

2-methyl-4-oxo-4-pyridin-3-ylbutanenitrile

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-8(6-11)5-10(13)9-3-2-4-12-7-9/h2-4,7-8H,5H2,1H3

InChI Key

RUYMBISHAPEKDL-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CN=CC=C1)C#N

Canonical SMILES

CC(CC(=O)C1=CN=CC=C1)C#N

2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile is an organic compound with the molecular formula C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O} and a molecular weight of 174.2 g/mol. This compound features a nitrile group (C≡N), a ketone group (C=O), and a pyridine ring, which is a six-membered aromatic ring containing nitrogen. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science, although specific documentation on its significance in scientific research is limited.

  • Oxidation: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The ketone group can be reduced to an alcohol, producing 2-methyl-4-hydroxy-4-(pyridin-3-yl)butanenitrile. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in this process.
  • Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products when reacted with nucleophiles such as amines or alcohols under basic conditions.

Research indicates that 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain microbial strains.
  • Anticancer Activity: Ongoing investigations are exploring its role as a therapeutic agent in cancer treatment, particularly through its interaction with specific molecular targets and pathways.

The synthesis of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield, scaling up the synthesis for broader applications.

This compound has a wide range of applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Biology: Its potential biological activities make it a subject of interest for further research in pharmacology.
  • Medicine: Ongoing studies aim to explore its therapeutic potential for treating various diseases.
  • Industry: It is utilized in developing new materials and chemical processes.

The mechanism of action for 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile involves its binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Research continues to elucidate the precise interactions and pathways involved, particularly concerning its potential as a therapeutic agent.

Several compounds share structural similarities with 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile. Here are notable examples:

Compound NameCAS NumberSimilarity Index
3-Pyridinebutanenitrile30510-18-00.88
4-Oxo-4-(pyridin-3-yl)butanoic acid23821-37-60.86
2-Methyl-4-oxo-4-(pyridin-2-yl)butanenitrile100866130.82
3-Oxo-4-phenyl-2-(pyridin-3-y)butanenitrile141346040.80

Uniqueness

The uniqueness of 2-Methyl-4-oxo-4-(pyridin-3-y)butanenitrile lies in its specific combination of functional groups—particularly the presence of both the ketone and nitrile functionalities along with the pyridine ring. This distinct structure confers unique chemical reactivity and biological properties that differentiate it from similar compounds, enhancing its utility in diverse synthetic and research applications.

The pyridine ring in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile serves as a critical retrosynthetic target due to its electronic and steric influence on reactivity. Two primary disconnection approaches emerge:

Cyclization of δ-ketonitrile precursors: Palladium-catalyzed cascade reactions between 5-oxohexanenitrile derivatives and arylboronic acids enable direct pyridine formation. This method, demonstrated by Yao et al., facilitates installation of the 3-pyridyl group through sequential oxidative addition and cyclization steps. The reaction proceeds via:

  • Transmetallation of arylboronic acid with Pd(0)
  • Nucleophilic attack on the δ-ketonitrile carbonyl
  • Intramolecular cyclization with nitrile dehydration

Radical-mediated pyridine assembly: Recent advances in iron-catalyzed radical coupling between nitropyridine precursors and alkenes provide alternative access to 3-substituted pyridines. This method circumvents traditional nucleophilic substitution limitations, particularly for sterically hindered positions.

MethodCatalystYield RangeFunctional Group Tolerance
Pd-catalyzed cyclizationPd(PPh₃)₄65-89%Electron-deficient arenes
Fe-mediated radicalFe(acac)₃58-82%Alkenes, nitriles

The choice between these strategies depends on substrate availability and desired substitution pattern fidelity.

Ketone-Nitrile Relationship in Convergent Synthesis Planning

The β-ketonitrile moiety in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile presents unique synthetic challenges due to competing reactivity at both functional groups. Convergent approaches using distinct ketone and nitrile precursors prove most effective:

N-Heterocyclic carbene (NHC)-catalyzed coupling: Wang et al. demonstrated that β-ketonitriles with quaternary centers can be assembled through radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN). This metal-free method achieves:
$$ \text{RCHO} + \text{AIBN} \xrightarrow{\text{NHC}} \text{RC(O)C(CN)(CH}3\text{)}2 $$
Applied to the target molecule, this enables simultaneous introduction of the methyl group and nitrile functionality.

Stepwise acylation-cyanation: Traditional approaches involve:

  • Michael addition of acetonitrile to α,β-unsaturated ketones
  • Subsequent oxidation to install the carbonyl group
    However, this method often results in over-oxidation byproducts when applied to pyridine-containing substrates.

Convergent synthesis advantages:

  • Enables independent optimization of pyridine and ketonitrile subunits
  • Avoids competing reactivity during linear synthesis
  • Facilitates late-stage diversification of either moiety

Positional Isomer Considerations in Retrosynthetic Pathway Selection

The 3-pyridyl substitution pattern in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile necessitates precise regiochemical control to avoid 2- or 4-pyridyl isomers. Key strategies include:

Directing group utilization: Incorporating temporary ortho-directing groups (e.g., boronic esters) during pyridine synthesis ensures selective C-3 functionalization. Subsequent removal yields the desired substitution pattern.

Thermodynamic control in cyclization: Pd-catalyzed methods favor 3-substituted pyridines due to:

  • Lower activation energy for six-membered transition state formation
  • Reduced steric clash compared to 2-substituted analogs
  • Enhanced conjugation with the nitrile group in the product

Radical trapping selectivity: Fe-mediated couplings show 83:17 regioselectivity for 3-substituted pyridines when using α-methylstyrene derivatives, attributed to:

  • Stabilization of radical intermediates through conjugation with the pyridine nitrogen
  • Reduced steric hindrance at C-3 position

Positional isomer ratios under different conditions:

Method3-Substituted : 2-SubstitutedTemperature
Pd-catalyzed cyclization92:880°C
Fe-mediated radical83:17120°C
Acid-catalyzed cyclization65:35150°C

Chemoselective Reduction Protocols for α,β-Unsaturated Nitriles

While 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile is not α,β-unsaturated, chemoselective reduction strategies for analogous systems provide insights into preserving nitrile integrity. Key methods include:

Sodium Cyanoborohydride (NaBH3CN) Reduction
This reagent selectively reduces imines or enones without attacking nitriles. For α,β-unsaturated nitriles, NaBH3CN can hydrogenate conjugated systems while leaving the cyano group intact under mild acidic conditions [1].

Palladium-Catalyzed Hydrogenation with Ethylenediamine (Pd/C(en))
Pd/C modified with ethylenediamine enables selective hydrogenation of alkenes or alkynes in the presence of aromatic nitriles. This method leverages THF as a solvent to suppress nitrile reduction, achieving >95% selectivity for alkene hydrogenation [2].

Catalytic Hydrogenation with Regioselective Control
Raney nickel or cobalt boride catalysts under high-pressure H₂ conditions reduce nitriles to primary amines. However, competing reductions of ketones or pyridine rings require careful optimization of temperature and solvent polarity [4].

Reduction ProtocolReagents/ConditionsSelectivityLimitations
NaBH3CNAcidic aqueous THF, RTα,β-unsaturated nitrilesLimited to imine/enone systems
Pd/C(en)H₂, THF, RTAlkenes/alkynesRequires anhydrous conditions
Co BorideH₂ (50–100 psi), EtOH, 80°CPrimary aminesPotential ketone reduction

Nucleophilic Addition Pathways at the Cyano Carbon Center

The nitrile group in 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile can participate in nucleophilic additions, particularly when deprotonated or activated by electron-withdrawing groups.

Carbanion Formation and Alkylation
Nitrile-stabilized carbanions react with alkyl halides or epoxides. For example, deprotonation with strong bases (e.g., LDA) generates carbanions that undergo alkylation at the α-position, forming α-alkylated nitriles [5].

Organometallic Additions
Grignard or organozinc reagents add twice to nitriles, forming tertiary carbinamines after hydrolysis. This double addition is critical for synthesizing complex amines, though steric hindrance from the pyridin-3-yl group may limit reactivity [6].

Electrophilic Quenching with Anhydrides
Hydrogen transfer catalysis (HTC) enables 1,4-addition of nitrile anions to anhydrides. For α,β-unsaturated nitriles, Ru–H complexes mediate hydride transfer to generate keteniminates, which react with anhydrides (e.g., Boc₂O) to form α-cyanoacetates [3].

NucleophileConditionsProductYield
Grignard reagentTHF, −78°C → RTTertiary carbinamine60–85%
Boc₂O + DBURu catalyst, H₂ atmosphereα-Cyanoacetate89–95%
Alkyl halideLDA, THF, −78°C → RTα-Alkylated nitrile70–90%

Transition Metal-Catalyzed Cyano Group Transformations

Transition metals enable diverse transformations of nitriles, including cross-couplings and bond-forming reactions.

C–CN Bond Activation for Cross-Couplings
Palladium or copper catalysts facilitate cyanation reactions using nitriles as CN sources. For example, Pd-catalyzed coupling of aryl halides with nitriles yields aryl nitriles under mild conditions [7].

Hydrocyanation and Hydrogenation
Nickel or cobalt catalysts add HCN to alkenes, but competing nitrile reduction requires precise control. For 2-methyl-4-oxo-4-(pyridin-3-yl)butanenitrile, transfer hydrogenation with Pd/C and triethylammonium formate selectively reduces nitriles to amines without affecting ketones or pyridine [8].

Carbocyanation Reactions
Ruthenium complexes mediate C–H activation, enabling direct cyanation of arenes. This approach avoids prefunctionalization and is compatible with electron-rich pyridine rings [7].

CatalystReaction TypeApplicationExample
Pd(PPh₃)₄Cyanation of aryl halidesSynthesis of aryl nitrilesArX + RCN → ArCN
Ru(bMepi)(PPh₃)₂Carbocyanation of arenesDirect C–H cyanationArene + HCN → ArCN
Ni/CoHydrocyanation of alkenesAnti-Markovnikov additionAlkene + HCN → Anti-Markovnikov nitrile

XLogP3

0.6

Dates

Last modified: 08-19-2023

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